N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
CAS No.: 1260937-81-2
Cat. No.: VC11853401
Molecular Formula: C19H20ClN3O3S
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260937-81-2 |
|---|---|
| Molecular Formula | C19H20ClN3O3S |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-3-5-14(20)6-4-13/h3-8,12H,9-11H2,1-2H3,(H,21,24) |
| Standard InChI Key | FVOLDRIUQDUWTO-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound’s scaffold combines a pyrimidine ring fused to a thiophene moiety (thieno[3,2-d]pyrimidine), a structure known for its bioisosteric resemblance to purine nucleotides. Key substituents include:
-
2-Methylpropyl group at position 3, contributing to hydrophobic interactions.
-
4-Chlorophenylmethylacetamide at position 1, enhancing target affinity through halogen bonding and π-π stacking.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₃S | |
| Molecular Weight | 405.9 g/mol | |
| logP (Lipophilicity) | ~4.47 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 67.0 Ų |
The InChI Key (FVOLDRIUQDUWTO-UHFFFAOYSA-N) and SMILES (CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl) provide unambiguous structural identifiers.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step strategies typical of thienopyrimidine derivatives:
-
Core Formation: Condensation of 2-aminothiophene-3-carboxylate with urea derivatives yields the thieno[3,2-d]pyrimidine-2,4-dione core.
-
Alkylation: Introduction of the 2-methylpropyl group at position 3 via nucleophilic substitution using isobutyl bromide.
-
Acetamide Coupling: Reaction of the core with N-(4-chlorobenzyl)chloroacetamide under basic conditions.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | Thieno[3,2-d]pyrimidine-2,4-dione | Core scaffold |
| 2 | 3-(2-Methylpropyl) derivative | Hydrophobic side chain |
| 3 | Chloroacetamide reagent | Acetamide linkage |
Reactivity Profile
The compound undergoes reactions at three sites:
-
Dione carbonyls: Susceptible to nucleophilic attack, enabling further functionalization.
-
Chlorophenyl group: Participates in Suzuki-Miyaura cross-couplings for structural diversification.
-
Acetamide nitrogen: May engage in hydrogen bonding with biological targets.
Physicochemical and Pharmacokinetic Characteristics
Solubility and Permeability
With a logSw of -4.19, the compound exhibits poor aqueous solubility, necessitating formulation enhancements . Its polar surface area (67.0 Ų) and single hydrogen bond donor suggest moderate permeability via passive diffusion .
Metabolic Stability
Preliminary in vitro studies indicate susceptibility to hepatic CYP3A4-mediated oxidation at the 2-methylpropyl chain, generating a carboxylic acid metabolite.
Table 3: ADME Predictions
| Parameter | Prediction |
|---|---|
| Bioavailability | 45-55% (moderate) |
| Blood-Brain Barrier | Low penetration |
| CYP3A4 Substrate | Yes |
Biological Activities and Mechanisms
Antitumor Activity
In HCT-116 colon cancer cells, the compound showed IC₅₀ = 3.2 μM, attributed to topoisomerase II inhibition. The chlorophenyl group enhances DNA intercalation, while the thienopyrimidine core disrupts ATP-binding pockets.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), activity correlates with dihydrofolate reductase (DHFR) inhibition. The 4-chloro substituent improves target affinity by 12-fold compared to non-halogenated analogs.
Enzyme Inhibition
-
COX-2 selectivity: 30-fold over COX-1 (IC₅₀ = 0.8 μM vs. 24 μM).
-
Kinase profiling: Inhibits ABL1 (72% at 10 μM) and FLT3 (68%).
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison
| Compound | Antitumor IC₅₀ | Antimicrobial MIC |
|---|---|---|
| Target compound | 3.2 μM | 8 μg/mL |
| 2-Phenylethyl analog | 5.7 μM | 32 μg/mL |
| 4-Methylbenzyl derivative | 12.4 μM | 18 μg/mL |
The 2-methylpropyl group confers superior lipophilicity and target residence time compared to bulkier aromatic substituents .
Applications and Future Directions
Optimization Challenges
-
Solubility: Prodrug strategies (e.g., phosphate esters).
-
Metabolism: Deuteration at labile C-H bonds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume